(3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

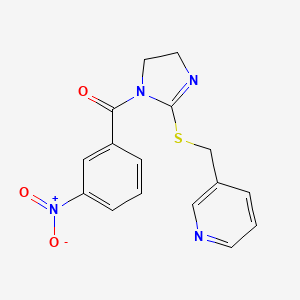

The compound "(3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a methanone core bridging a 3-nitrophenyl group and a 4,5-dihydroimidazole ring substituted with a thioether-linked pyridin-3-ylmethyl moiety.

Properties

IUPAC Name |

(3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-15(13-4-1-5-14(9-13)20(22)23)19-8-7-18-16(19)24-11-12-3-2-6-17-10-12/h1-6,9-10H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZCUKBAPWCSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that incorporates a nitrophenyl group and a pyridinylmethylthio moiety, linked to a dihydroimidazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent substitution reactions to introduce the nitrophenyl and pyridinyl groups. The synthetic routes often leverage established methodologies for creating heterocycles and functionalizing aromatic systems.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to those containing the imidazole moiety have been evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The Kirby-Bauer disc diffusion method is commonly used for these evaluations, with results indicating that certain derivatives possess potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Imidazole Derivative A | Staphylococcus aureus | 20 | |

| Imidazole Derivative B | E. coli | 18 | |

| Imidazole Derivative C | Klebsiella pneumoniae | 22 |

Anticancer Activity

The anticancer potential of compounds akin to This compound has been explored in various studies. These compounds are often screened against multiple human cancer cell lines, including those representing leukemia, breast cancer, and prostate cancer. For example, a related study reported IC50 values indicating significant cytotoxicity against several cancer cell lines, suggesting that structural modifications can enhance anticancer efficacy .

Table 2: Cytotoxicity of Related Compounds Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | MDA-MB-435 (Breast) | 15.43 | |

| Compound E | HCT-116 (Colon) | 2.36 | |

| Compound F | PC-3 (Prostate) | 0.67 |

The mechanisms underlying the biological activities of imidazole derivatives are multifaceted. Antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways. In cancer treatment, these compounds may induce apoptosis in tumor cells through various pathways, including the inhibition of specific kinases or modulation of apoptotic factors like Bcl-2 .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings. For example, a study investigated a series of imidazole-based compounds for their ability to inhibit tumor growth in xenograft models. Results indicated that certain derivatives not only reduced tumor size but also improved survival rates in treated subjects compared to controls .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including the compound , exhibit significant antimicrobial activity against various bacterial strains.

Case Studies and Findings:

- Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone and evaluated its antimicrobial potential using the tube dilution method against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results indicated that specific concentrations showed zones of inhibition comparable to standard antibiotics like ciprofloxacin .

| Compound | Zone of Inhibition (µg/mL) |

|---|---|

| 1a | 23.09 (S. aureus) |

| 1b | 14.28 (B. subtilis) |

| 1c | 19.04 (E. coli) |

This study highlights the potential of imidazole derivatives as effective antimicrobial agents.

Anticancer Applications

The compound's structure suggests potential interactions with biological targets involved in cancer progression.

Research Insights:

- Studies have indicated that imidazole-containing compounds can inhibit cell proliferation in various cancer cell lines by targeting specific pathways related to tumor growth and metastasis. For instance, certain derivatives have been shown to downregulate Bcl-2 expression, a protein associated with cancer cell survival .

Antioxidant Activity

The antioxidant properties of imidazole derivatives have been explored, revealing their potential to scavenge free radicals.

Experimental Results:

- In a study by Naureen et al., compounds similar to the one in focus were evaluated for antioxidant activity using the DPPH method. The results indicated that some derivatives exhibited significant antioxidant potential compared to standard compounds like Quercetin .

Antitubercular Activity

The compound has also been studied for its efficacy against Mycobacterium tuberculosis.

Findings:

- Amini et al. synthesized various substituted imidazoles and tested them against tuberculosis strains. The results showed promising inhibition percentages for certain derivatives, indicating their potential as anti-tubercular agents .

| Compound | Inhibition % |

|---|---|

| 71a | 9 |

| 71d | 50 |

| Rifampicin | >98 |

This underscores the importance of exploring imidazole derivatives in the fight against tuberculosis.

Mechanistic Insights

Understanding the mechanisms through which these compounds exert their effects is crucial for further development.

Proposed Mechanisms:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-nitrophenyl group is a critical feature shared with compounds such as 2c (from ) and Compound 4 (from ). These analogs demonstrate higher melting points (e.g., 222–224.8°C for 2c and 210–212°C for Compound 4) compared to non-nitro-substituted derivatives (e.g., 130–133°C for 6b in ), attributed to increased polarity and intermolecular interactions .

The thioether linkage in the target compound is analogous to 2c () and the trifluoromethyl-benzyl thioether in . However, the pyridin-3-ylmethyl substituent in the target compound introduces a heteroaromatic ring, which may facilitate metal coordination or π-π stacking interactions absent in simpler alkyl-thio analogs .

Core Heterocycle Variations

- Imidazole vs. Pyrimidinone: The target compound’s 4,5-dihydroimidazole core differs from the pyrimidinone ring in 2c ().

- Benzimidazole Derivatives : highlights benzimidazole-based analogs (e.g., Compound 4 ), which exhibit higher molecular weights (~465.5 g/mol) and moderate yields (75%) compared to imidazole derivatives .

Data Table: Key Parameters of Structural Analogs

Research Findings and Implications

- Electronic Effects : The 3-nitrophenyl group’s meta-substitution (vs. para in ) may alter electronic distribution, affecting reactivity in nucleophilic substitution or redox reactions .

- Biological Potential: While direct activity data are lacking, analogs like 2c and benzimidazoles () are associated with antimicrobial and anti-inflammatory properties, suggesting the target compound warrants similar evaluation .

- Crystallography : Tools like SHELX () are critical for resolving such structures, though the pyridinyl-thioether’s conformational flexibility may pose crystallization challenges .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and what yields can be expected?

- Methodology : Use a two-step approach:

Imidazole core synthesis : React 4,5-dihydro-1H-imidazole derivatives with 3-nitrobenzoyl chloride under reflux in dry dichloromethane with triethylamine as a base. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Thioether functionalization : Introduce the pyridin-3-ylmethyl thio group by reacting the intermediate with 3-(bromomethyl)pyridine in ethanol at 60°C for 6–8 hours. Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1). Typical yields range from 25% to 40% based on analogous imidazole-thioether syntheses .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Analytical workflow :

- Melting Point : Compare observed values (e.g., 110–125°C) with literature data for structurally related 4,5-dihydroimidazole derivatives .

- Spectroscopy : Use ¹H/¹³C NMR to confirm the imidazole ring (δ 3.2–3.8 ppm for CH₂ groups), pyridyl protons (δ 8.2–8.9 ppm), and nitro group (δ 7.5–8.1 ppm for aromatic protons). FTIR should show C=O stretch at ~1680 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

- Mass spectrometry : ESI-MS should display [M+H]⁺ at m/z 383.1 (calculated for C₁₇H₁₅N₄O₃S⁺) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

- Experimental design :

Derivatization : Synthesize analogs with substitutions at the pyridylmethyl thio group (e.g., replacing pyridin-3-yl with furan-2-yl or thiophen-2-yl) to assess electronic and steric effects .

Biological assays : Test antimicrobial activity using MIC assays (e.g., against S. aureus and E. coli) and anti-inflammatory activity via COX-2 inhibition assays. Compare results with reference standards like clotrimazole and phenylbutazone .

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like bacterial DNA gyrase or cyclooxygenase .

Q. How can environmental fate studies be designed to evaluate the persistence and transformation of this compound?

- Methodology :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4, 7, 9) and analyze degradation products via LC-MS/MS. Monitor half-life (t₁/₂) under varying conditions .

- Soil adsorption : Use batch equilibrium experiments with different soil types (e.g., loam, clay) to determine Kd (distribution coefficient) values. Correlate with octanol-water partition coefficients (logP ~2.5 predicted via ChemAxon) .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays (Chlorella vulgaris) to assess ecological risks .

Q. What contradictions exist in the reported physicochemical data for related imidazole derivatives, and how can they be resolved?

- Data discrepancies : For example, melting points of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazoles vary between 120–125°C and 130–135°C .

- Resolution strategies :

- Reproduce syntheses : Verify purity via HPLC (≥95%) and crystallize derivatives under controlled conditions (e.g., DMF/ethanol gradient).

- Cross-validate techniques : Use DSC (differential scanning calorimetry) to confirm phase transitions and XRD for crystal structure analysis .

Methodological Notes

- Synthetic optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) may improve yields of imidazole intermediates by reducing side reactions .

- Advanced characterization : X-ray crystallography (as applied to analogous pyrazol-1-yl methanones ) can resolve ambiguities in stereochemistry or hydrogen bonding patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.